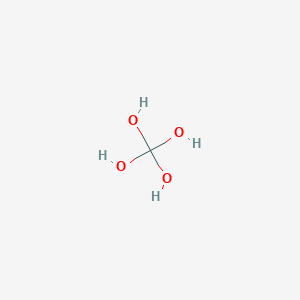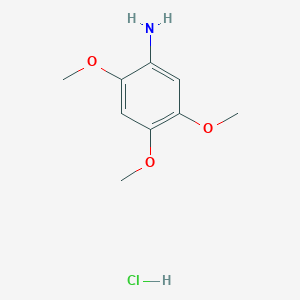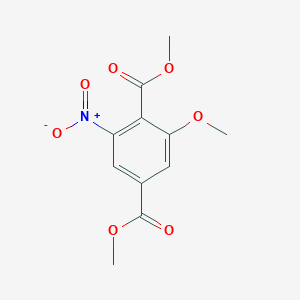![molecular formula C20H18N2 B14750074 (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole CAS No. 550-14-1](/img/structure/B14750074.png)
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a unique structure with two indole moieties connected by an ethylidene bridge, making it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed heterocyclization of anilines, which can be optimized using microwave irradiation to improve yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent, with reaction conditions optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Applications De Recherche Scientifique
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
2-methyl-1H-indole-3-carboxylate: Known for its pharmaceutical applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Used in drug synthesis.
Uniqueness
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole stands out due to its dual indole structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways.
Propriétés
Numéro CAS |
550-14-1 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole |
InChI |
InChI=1S/C20H18N2/c1-12(19-13(2)21-17-10-6-4-8-15(17)19)20-14(3)22-18-11-7-5-9-16(18)20/h4-11,21H,1-3H3/b20-12- |
Clé InChI |
KQWYQZCESKLBIO-NDENLUEZSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)/C(=C\3/C(=NC4=CC=CC=C43)C)/C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(=C3C(=NC4=CC=CC=C43)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


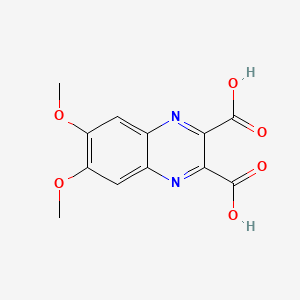
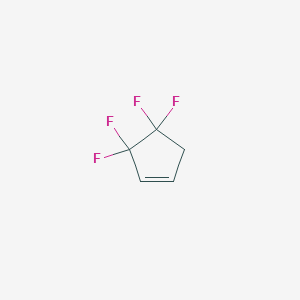
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

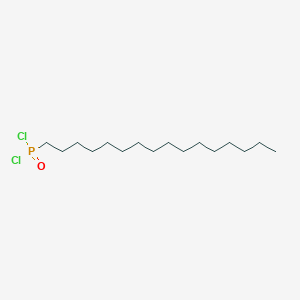

![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)

